molecular formula C16H18N2O2 B4034314 2-phenoxy-N-(pyridin-3-ylmethyl)butanamide

2-phenoxy-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B4034314
M. Wt: 270.33 g/mol
InChI Key: FBOKUDZDEPKMBC-UHFFFAOYSA-N
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Description

2-phenoxy-N-(pyridin-3-ylmethyl)butanamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenoxy-N-(3-pyridinylmethyl)butanamide is 270.136827821 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Studies on compounds with similar structures have demonstrated significant pharmacological potential. For example, the exploration of cannabinoid receptor ligands has led to the discovery of novel chemical series of CB2 ligands, indicating potent and selective agonist activities which exhibit efficacy in neuropathic pain models after oral administration (Chu et al., 2009). This suggests that derivatives of 2-phenoxy-N-(3-pyridinylmethyl)butanamide could potentially be explored for their therapeutic applications, particularly in targeting specific receptors to manage pain or other conditions.

Chemical Synthesis and Reactivity

The reactivity and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which share a core structure with 2-phenoxy-N-(3-pyridinylmethyl)butanamide, have been extensively investigated. These compounds serve as precursors for heterocyclic compounds, highlighting their synthetic versatility and potential in organic synthesis (Fadda et al., 2015). This opens up possibilities for 2-phenoxy-N-(3-pyridinylmethyl)butanamide in the synthesis of new heterocyclic compounds, potentially contributing to material science, pharmaceuticals, and organic chemistry research.

Material Science Applications

The synthesis and evaluation of novel compounds for their stabilizing effects on polymers suggest that certain functional groups and structures can significantly enhance the thermal and photo-stability of materials. For example, studies on combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate have demonstrated improved stability in polypropylene, indicating the potential of phenol derivatives in material science applications (Mosnáček et al., 2003). This suggests that 2-phenoxy-N-(3-pyridinylmethyl)butanamide and its derivatives could be explored for their utility in enhancing the durability and performance of polymeric materials.

Environmental and Analytical Chemistry

The investigation of pesticides and their transformation products in food matrices indicates the importance of understanding the environmental fate and biological impacts of chemical compounds (Bello et al., 2022). While 2-phenoxy-N-(3-pyridinylmethyl)butanamide is not directly mentioned, the study underscores the relevance of chemical analysis and environmental monitoring for compounds used in agriculture and industry. This suggests potential applications in developing analytical methods for detecting similar compounds in environmental and biological samples.

Properties

IUPAC Name

2-phenoxy-N-(pyridin-3-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-15(20-14-8-4-3-5-9-14)16(19)18-12-13-7-6-10-17-11-13/h3-11,15H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOKUDZDEPKMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CN=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.